molecular formula C15H23NO5S B13439337 N-(butylsulfonyl)-L-tyrosine,ethyl ester

N-(butylsulfonyl)-L-tyrosine,ethyl ester

Cat. No.: B13439337
M. Wt: 329.4 g/mol
InChI Key: GXRNHZPPGMECTH-UHFFFAOYSA-N
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Description

Historical Context and Significance of Tyrosine Derivatives in Chemical Biology

L-tyrosine, first discovered in 1846 from casein, is a non-essential aromatic amino acid that serves as a fundamental building block for proteins. Beyond this primary role, tyrosine and its derivatives are pivotal in a vast array of biological processes. Historically, the study of tyrosine derivatives has been central to understanding metabolic pathways and cellular signaling.

Tyrosine is a precursor to several critical biomolecules, including:

Neurotransmitters: In the central nervous system, tyrosine is the starting material for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. These molecules are essential for mood regulation, stress response, and motor control.

Hormones: The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which regulate metabolism throughout the body, are synthesized from iodinated tyrosine residues within the protein thyroglobulin.

Pigments: The pigment melanin, responsible for coloration in skin, hair, and eyes, is produced from tyrosine through a series of enzymatic reactions.

In the realm of chemical biology, synthetic tyrosine derivatives have become indispensable tools. The modification of tyrosine's structure allows for the creation of probes to study enzymatic mechanisms, receptor binding, and cellular signaling pathways. For instance, phosphorylated tyrosine analogs are crucial for investigating kinase signaling cascades, which are often dysregulated in diseases like cancer. The diverse biological roles of natural tyrosine derivatives have spurred extensive research into synthetic analogs for therapeutic purposes, leading to the development of drugs that target pathways involving tyrosine metabolism and signaling.

Role of Sulfonyl and Ester Moieties in Modulating Amino Acid Derivative Reactivity and Biological Interactions

The chemical modification of amino acids with sulfonyl and ester groups is a common strategy in organic and medicinal chemistry to alter their physicochemical properties, reactivity, and biological activity.

Sulfonyl Moiety: The butylsulfonyl group [—SO₂(CH₂)₃CH₃] attached to the amino group of tyrosine forms a sulfonamide linkage. Sulfonamides are a well-established class of compounds in medicinal chemistry, famously represented by the sulfa antibiotics. In the context of amino acid derivatives, the sulfonyl group serves several key functions:

Amino Group Protection: In peptide synthesis, the sulfonyl group can act as a protecting group for the α-amino function, preventing its participation in unwanted side reactions. mdpi.com

Modulation of Acidity: The strongly electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton, which can influence intermolecular interactions such as hydrogen bonding.

Biological Activity: The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. Its incorporation into a tyrosine scaffold can impart novel biological activities.

Ester Moiety: The ethyl ester [—COOCH₂CH₃] at the carboxyl terminus of the tyrosine derivative also plays a significant role:

Carboxyl Group Protection: Similar to the sulfonyl group's role for the amine, the ethyl ester protects the carboxylic acid from participating in undesired reactions during chemical synthesis. ontosight.ai

Increased Lipophilicity: The esterification of the carboxylic acid increases the molecule's lipid solubility (lipophilicity). This can enhance its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier.

Prodrug Strategy: Ethyl esters of amino acids are often employed as prodrugs. researchgate.net A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. In this case, cellular esterases could hydrolyze the ethyl ester of N-(butylsulfonyl)-L-tyrosine, ethyl ester to release N-(butylsulfonyl)-L-tyrosine, potentially altering its pharmacological profile.

The combination of a butylsulfonyl group and an ethyl ester on the L-tyrosine framework results in a molecule with significantly different properties compared to the parent amino acid, including altered solubility, polarity, and potential for biological interactions.

Scope and Academic Relevance of Research on N-(butylsulfonyl)-L-Tyrosine, Ethyl Ester

Direct academic research focusing exclusively on N-(butylsulfonyl)-L-tyrosine, ethyl ester is not extensively documented in publicly available literature. The compound is primarily listed in chemical supplier catalogs, suggesting its use as a building block in organic synthesis or as a reference standard.

However, the academic relevance of this compound can be inferred from studies on closely related molecules and its potential applications based on its chemical structure:

Intermediate in Multi-step Synthesis: Given the protecting nature of the sulfonyl and ester groups, this compound is likely a stable intermediate in the synthesis of more complex molecules. For example, the related compound, N-(butylsulfonyl)-L-tyrosine, is noted as a precursor in certain synthetic pathways. thegoodscentscompany.com

Medicinal Chemistry Scaffolding: The N-sulfonylated tyrosine scaffold is of interest in drug discovery. Research on N-sulfonyl amino acid amides has identified them as a novel class of compounds with fungicidal activity. nih.gov This suggests that derivatives like N-(butylsulfonyl)-L-tyrosine, ethyl ester could be explored as starting points for developing new therapeutic agents.

Tool for Chemical Biology: As a modified amino acid, it could potentially be used as a probe to study the substrate specificity of enzymes, such as proteases or esterases, or to investigate amino acid transport systems.

The lack of extensive, specific research on N-(butylsulfonyl)-L-tyrosine, ethyl ester itself presents an opportunity for future investigation into its synthesis, characterization, and potential biological activities. The well-understood roles of its constituent moieties provide a strong foundation for such exploratory research.

Physicochemical Properties of N-(butylsulfonyl)-L-Tyrosine, Ethyl Ester

PropertyValue
CAS Number 1352839-95-2
Molecular Formula C₁₅H₂₃NO₅S
Molecular Weight 329.41 g/mol
Appearance White to off-white powder
Purity ≥98%

Data sourced from Capot Chemical. bldpharm.com

Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-(butylsulfonyl)-L-tyrosine149490-60-8C₁₃H₁₉NO₅S301.36
N-(butylsulfonyl)-L-tyrosine, methyl ester142374-01-4C₁₄H₂₁NO₅S315.39
N-Acetyl-L-tyrosine, ethyl ester840-97-1C₁₃H₁₇NO₄251.28
L-Tyrosine60-18-4C₉H₁₁NO₃181.19

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-3-5-10-22(19,20)16-14(15(18)21-4-2)11-12-6-8-13(17)9-7-12/h6-9,14,16-17H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRNHZPPGMECTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Butylsulfonyl L Tyrosine, Ethyl Ester and Its Analogues

Direct Synthesis Strategies for N-(butylsulfonyl)-L-Tyrosine, Ethyl Ester

The synthesis of N-(butylsulfonyl)-L-tyrosine, ethyl ester can be approached through several strategic pathways. The primary methods involve either the initial protection of the amino group via sulfonylation followed by esterification of the carboxylic acid, or the esterification of the L-tyrosine backbone followed by N-sulfonylation.

N-Sulfonylation Reactions on L-Tyrosine Ethyl Ester Precursors

A common and direct method for synthesizing the title compound begins with the readily available L-tyrosine ethyl ester. This precursor is subjected to an N-sulfonylation reaction. The process involves the treatment of L-tyrosine ethyl ester with butanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of base and solvent is crucial for achieving high yields and purity.

The general reaction is as follows: L-Tyrosine ethyl ester + Butanesulfonyl chloride → N-(butylsulfonyl)-L-tyrosine, ethyl ester + HCl

Common bases used for this transformation include organic amines like triethylamine (B128534) or pyridine, or inorganic bases such as sodium bicarbonate or potassium carbonate. The reaction is often performed in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to ensure solubility of the reactants and facilitate the reaction.

Esterification Techniques for N-Sulfonylated L-Tyrosine Derivatives

An alternative synthetic route involves the initial N-sulfonylation of L-tyrosine to form N-(butylsulfonyl)-L-tyrosine, followed by the esterification of the carboxylic acid group. chembk.com The preparation of the intermediate, N-(butylsulfonyl)-L-tyrosine, is generally achieved by reacting L-tyrosine with butanesulfonyl chloride under alkaline conditions. chembk.com

Once N-(butylsulfonyl)-L-tyrosine is obtained, standard esterification methods can be employed to yield the final ethyl ester product. A prevalent method is Fischer-Speier esterification, which involves refluxing the N-sulfonylated amino acid in ethanol (B145695) with a catalytic amount of strong acid, such as sulfuric acid or hydrochloric acid. Another effective technique is to use thionyl chloride in ethanol, which first converts the carboxylic acid to an acyl chloride that subsequently reacts with ethanol to form the ester. google.com

Esterification Method Reagents Typical Conditions
Fischer-Speier EsterificationEthanol, Catalytic H₂SO₄ or HClReflux
Thionyl Chloride MethodEthanol, Thionyl Chloride (SOCl₂)Initially low temperature, then reflux
Alkyl Halide EsterificationEthyl iodide, Base (e.g., K₂CO₃)Aprotic solvent (e.g., DMF), Heat

Optimization of Reaction Conditions and Yields in N-(butylsulfonyl)-L-Tyrosine, Ethyl Ester Synthesis

Optimizing the reaction conditions is paramount for maximizing the yield and purity of N-(butylsulfonyl)-L-tyrosine, ethyl ester. Key parameters that are often adjusted include the choice of reagents, solvent, temperature, and reaction time.

For the N-sulfonylation of L-tyrosine ethyl ester, the selection of the base is critical. A non-nucleophilic, sterically hindered base can minimize side reactions. The stoichiometry of the reagents, particularly the butanesulfonyl chloride and the base, must be carefully controlled to drive the reaction to completion without promoting unwanted side products.

In the esterification of N-(butylsulfonyl)-L-tyrosine, removing water from the reaction mixture can significantly increase the yield, in accordance with Le Chatelier's principle for Fischer esterification. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent.

Below is a table summarizing key optimization parameters for a typical N-sulfonylation reaction.

Parameter Variable Considerations for Optimization
Solvent Dichloromethane, Tetrahydrofuran, Ethyl acetateSolubility of reactants, ease of workup, and prevention of side reactions.
Base Pyridine, Triethylamine, N,N-DiisopropylethylamineStrength of the base to effectively scavenge HCl, minimizing side reactions. google.com
Temperature 0 °C to room temperatureLow temperatures are often used initially to control the exothermic reaction, followed by warming to ensure completion.
Reaction Time 2-24 hoursMonitored by techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

Synthesis of N-(butylsulfonyl)-L-Tyrosine, Ethyl Ester as a Key Intermediate

N-(butylsulfonyl)-L-tyrosine, ethyl ester is not only a target molecule but also a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. chembk.com The butanesulfonyl group serves as a robust protecting group for the amine, allowing for selective modifications at other parts of the molecule.

Applications in the Synthesis of Complex Pharmacophores and Research Probes

The structural motif of N-sulfonylated tyrosine esters is found in various pharmacophores. N-(butylsulfonyl)-L-tyrosine, ethyl ester serves as a key building block for certain pharmaceutical agents and research probes. For instance, related structures are found in impurities of Tirofiban, an antiplatelet drug, suggesting its role as a potential precursor or intermediate in related synthetic pathways. simsonpharma.comsimsonpharma.com Its structure allows for further functionalization, particularly at the phenolic hydroxyl group of the tyrosine side chain, enabling the construction of diverse molecular libraries for drug discovery. For example, derivatives of N-acyl-L-tyrosine have been synthesized and evaluated as agonists for receptors like PPARgamma. nih.gov

Strategic Integration into Multi-Step Organic Synthesis Pathways

In multi-step organic synthesis, the strategic use of protecting groups is essential for achieving the desired target molecule with high selectivity. The N-butylsulfonyl group is stable under a variety of reaction conditions, including those used for peptide coupling and modifications of the carboxylic acid or the phenolic hydroxyl group.

The synthesis of N-(butylsulfonyl)-L-tyrosine, ethyl ester represents a strategic step where the amino and carboxyl groups of L-tyrosine are orthogonally protected. The ethyl ester can be selectively hydrolyzed under basic conditions, while the N-sulfonyl group remains intact. Conversely, the N-sulfonyl group can be cleaved under specific reductive conditions if needed. This orthogonal protection scheme provides synthetic flexibility, allowing chemists to unmask different functional groups at various stages of a complex synthesis. This strategic integration is crucial in the synthesis of modified peptides and other complex natural or designed molecules.

Derivatization and Structural Modification of N-(butylsulfonyl)-L-Tyrosine, Ethyl Ester

The structural framework of N-(butylsulfonyl)-L-tyrosine, ethyl ester offers multiple avenues for chemical derivatization. These modifications are crucial for exploring the chemical space around the lead compound and for elucidating the structural requirements for its biological activity. The primary points of modification include the phenolic hydroxyl group, the ethyl ester moiety, and the butylsulfonyl group.

Chemical Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of the L-tyrosine backbone is a key site for introducing structural diversity. A common and effective method for its modification is O-alkylation, which can be achieved through several synthetic strategies. The Williamson ether synthesis is a frequently employed method, involving the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. Another powerful technique is the Mitsunobu reaction, which allows for the conversion of the hydroxyl group to an ether under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate.

These methods enable the introduction of a wide variety of alkyl and substituted alkyl groups at the phenolic position, leading to the synthesis of diverse analogues. For instance, the synthesis of compounds like N-(butylsulfonyl)-O-[4-(4-piperidinyl)butyl]-L-tyrosine isopropyl ester demonstrates the feasibility of introducing complex functionalities at this position. The choice of synthetic route can be influenced by the nature of the N-protecting group and the desired O-substituent.

Below is a table illustrating representative O-alkylation reactions on N-protected tyrosine esters, which are precursors to or analogues of the target compound.

EntryN-Protecting GroupAlkylating AgentReaction ConditionsProduct
1N-TrifluoroacetylMethyl IodideK2CO3, AcetoneO-Methylated product
2N-BocBenzyl (B1604629) BromideNaH, DMFO-Benzylated product
3N-Fmoc4-(Bromomethyl)pyridineCs2CO3, DMFO-(4-Picolyl) product

This table presents generalized examples of O-alkylation reactions on N-protected tyrosine esters. Specific yields and reaction parameters would vary depending on the exact substrates and conditions used.

Modifications of the Ethyl Ester Moiety

The ethyl ester of N-(butylsulfonyl)-L-tyrosine serves as a protecting group for the carboxylic acid and also influences the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. Modification of this moiety is a valuable strategy for fine-tuning these characteristics. The primary chemical transformations involving the ethyl ester are hydrolysis and transesterification.

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, treatment with an aqueous solution of a base like lithium hydroxide (B78521) or sodium hydroxide in a suitable solvent such as methanol (B129727) or tetrahydrofuran effectively cleaves the ester bond. The resulting carboxylic acid can then be coupled with different alcohols to generate a new series of esters.

Transesterification: This process allows for the direct conversion of the ethyl ester to other alkyl esters. This can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. For instance, reacting the ethyl ester with isopropanol (B130326) under acidic conditions can yield the corresponding isopropyl ester. The existence of analogues such as N-(butylsulfonyl)-O-[4-(4-piperidinyl)butyl]-L-tyrosine isopropyl ester confirms that such modifications are synthetically accessible.

The following table outlines potential modifications of the ester group and the reagents that could be employed.

TransformationReagent/ConditionsResulting Functional Group
HydrolysisLiOH, H2O/THFCarboxylic Acid
TransesterificationIsopropanol, H+Isopropyl Ester
TransesterificationBenzyl alcohol, Ti(OiPr)4Benzyl Ester
AminolysisAmmonia or Primary/Secondary AmineAmide

This table illustrates potential chemical transformations of the ethyl ester moiety and is based on general organic chemistry principles.

Diversification of the Butylsulfonyl Group for Structure-Activity Relationship Studies

The butylsulfonyl group plays a significant role in the interaction of the molecule with its biological target. Altering the nature of this group is a critical aspect of SAR studies to probe the size, shape, and electronic requirements of the binding pocket. Diversification can be achieved by varying the length and branching of the alkyl chain or by replacing the alkyl group with an aryl or substituted aryl moiety.

The synthesis of such analogues would typically involve the reaction of L-tyrosine ethyl ester with a variety of sulfonyl chlorides (R-SO2Cl) in the presence of a base. This approach allows for the introduction of a wide range of sulfonyl groups. For example, the use of propanesulfonyl chloride would yield the corresponding N-(propylsulfonyl) analogue. Similarly, benzenesulfonyl chloride or substituted benzenesulfonyl chlorides could be used to synthesize N-(arylsulfonyl) derivatives.

The systematic variation of the 'R' group in the R-SO2Cl reagent provides a powerful tool for mapping the SAR of this part of the molecule. For example, comparing the biological activity of the N-butylsulfonyl, N-propylsulfonyl, and N-phenylsulfonyl analogues can provide valuable insights into the optimal substituent at this position.

The table below presents a hypothetical set of analogues with diversified sulfonyl groups and their anticipated impact on physicochemical properties, which would be a key aspect of an SAR study.

R Group in R-SO2-Resulting AnalogueExpected Change in Lipophilicity (Compared to Butyl)Rationale
PropylN-(propylsulfonyl)-L-tyrosine, ethyl esterDecreaseShorter alkyl chain
IsobutylN-(isobutylsulfonyl)-L-tyrosine, ethyl esterSimilarBranched isomer of butyl
PhenylN-(phenylsulfonyl)-L-tyrosine, ethyl esterIncreaseIntroduction of an aromatic ring
4-Methylphenyl (Tosyl)N-(tosyl)-L-tyrosine, ethyl esterIncreaseSubstituted aromatic ring
4-NitrophenylN-(4-nitrophenylsulfonyl)-L-tyrosine, ethyl esterVaries (Polar group)Introduction of a polar nitro group

This table is illustrative and intended to demonstrate the principles of diversifying the sulfonyl group for SAR studies. The actual impact on biological activity would need to be determined experimentally.

Advanced Spectroscopic and Structural Characterization of N Butylsulfonyl L Tyrosine, Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics

NMR spectroscopy is a cornerstone for the structural determination of organic molecules in both solution and solid states. For N-(butylsulfonyl)-L-tyrosine, ethyl ester, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of its proton (¹H) and carbon (¹³C) nuclei, offering insights into its connectivity and spatial arrangement.

¹H and ¹³C NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H and ¹³C NMR spectra of N-(butylsulfonyl)-L-tyrosine, ethyl ester can be predicted by considering the constituent fragments: the L-tyrosine ethyl ester moiety and the N-butylsulfonyl group. The electron-withdrawing nature of the sulfonyl group is expected to deshield the adjacent protons and carbons.

Predicted ¹H NMR Chemical Shifts: The proton spectrum would exhibit characteristic signals for the ethyl ester, the tyrosine backbone, the aromatic ring, and the butylsulfonyl chain. The methylene protons of the ethyl group are expected to appear as a quartet, while the methyl protons will be a triplet. The α-proton of the tyrosine backbone will likely be a multiplet due to coupling with the adjacent β-protons and the N-H proton. The β-protons will present as a multiplet. The aromatic protons of the p-hydroxyphenyl group will show a typical AA'BB' system, appearing as two doublets. The protons of the butyl chain will exhibit distinct multiplets corresponding to their position relative to the sulfonyl group.

Predicted ¹³C NMR Chemical Shifts: The ¹³C spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, the α- and β-carbons of the tyrosine backbone, and the carbons of the ethyl and butyl groups. The carbonyl carbon is expected to be the most downfield signal. The aromatic carbons will have distinct chemical shifts, with the carbon bearing the hydroxyl group being the most shielded. The α-carbon will be in the typical range for amino acid derivatives, and its chemical shift will be influenced by the adjacent sulfonyl group.

Interactive Data Table: Predicted ¹H NMR Data for N-(butylsulfonyl)-L-tyrosine, ethyl ester

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl-CH₃~1.2Triplet~7.1
Ethyl-CH₂~4.1Quartet~7.1
α-CH~4.3Multiplet-
β-CH₂~3.0Multiplet-
Aromatic-CH (ortho to OH)~6.7Doublet~8.5
Aromatic-CH (meta to OH)~7.0Doublet~8.5
Butyl-CH₃~0.9Triplet~7.4
Butyl-CH₂ (γ)~1.4Sextet~7.5
Butyl-CH₂ (β)~1.7Quintet~7.7
Butyl-CH₂ (α to SO₂)~2.9Triplet~7.8
N-HVariableBroad Singlet-
O-HVariableBroad Singlet-

Interactive Data Table: Predicted ¹³C NMR Data for N-(butylsulfonyl)-L-tyrosine, ethyl ester

Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl-CH₃~14
Ethyl-CH₂~62
α-C~58
β-C~37
Aromatic-C (C-OH)~156
Aromatic-C (C-H ortho to OH)~115
Aromatic-C (C-H meta to OH)~130
Aromatic-C (ipso to CH₂)~128
Carbonyl (C=O)~172
Butyl-CH₃~13
Butyl-CH₂ (γ)~21
Butyl-CH₂ (β)~25
Butyl-CH₂ (α to SO₂)~52

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be expected between the ethyl-CH₂ and ethyl-CH₃ protons, between the α-CH and both the β-CH₂ and N-H protons, and within the butyl chain protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Important HMBC correlations would be expected from the ethyl-CH₂ protons to the carbonyl carbon, from the β-CH₂ protons to the aromatic ring, and from the α-butyl-CH₂ protons to the α-carbon of the tyrosine backbone.

Solid-State MAS NMR for Conformational and Dynamic Studies in Crystalline Forms

Solid-state Magic Angle Spinning (MAS) NMR provides valuable information about the structure and dynamics of molecules in their crystalline state. For N-(butylsulfonyl)-L-tyrosine, ethyl ester, ¹³C MAS NMR could be used to study conformational polymorphism and molecular motions. Studies on the closely related L-tyrosine ethyl ester have shown that the phenyl rings undergo π-flips, and the ester groups exhibit dynamic disorder researchgate.net. Similar dynamic processes could be anticipated for the N-(butylsulfonyl) derivative. Furthermore, solid-state NMR can provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice nih.govresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of N-(butylsulfonyl)-L-tyrosine, ethyl ester is C₁₅H₂₃NO₅S, corresponding to a molecular weight of 329.41 g/mol .

Upon ionization, typically by electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 330.1. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing structural information. Key expected fragmentation pathways include:

Loss of the ethyl ester group: Cleavage of the ester can lead to the loss of ethanol (B145695) (46 Da) or the ethoxy radical (45 Da).

Cleavage of the butylsulfonyl group: The bond between the nitrogen and sulfur is susceptible to cleavage, leading to fragments corresponding to the butylsulfonyl cation or the remaining tyrosine ethyl ester fragment.

Side-chain fragmentation: A characteristic fragmentation for tyrosine derivatives is the cleavage of the Cα-Cβ bond, leading to the formation of a stable tropylium-like ion from the hydroxyphenylmethyl moiety.

Loss of small neutral molecules: The loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid ester function is a common fragmentation pathway for amino acid derivatives.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for N-(butylsulfonyl)-L-tyrosine, ethyl ester

m/z Proposed Fragment Neutral Loss
330.1[M+H]⁺-
284.1[M+H - C₂H₅OH]⁺Ethanol
209.1[Tyrosine ethyl ester + H]⁺Butylsulfonamide
107.1[p-hydroxybenzyl cation]⁺-

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline form. A single-crystal X-ray diffraction study of N-(butylsulfonyl)-L-tyrosine, ethyl ester would provide precise information on bond lengths, bond angles, and torsion angles.

Crucially, this technique would confirm the absolute stereochemistry at the α-carbon, which is expected to be (S) as derived from the L-tyrosine starting material. The crystal structure would also reveal the solid-state conformation of the molecule, including the orientation of the butylsulfonyl group relative to the tyrosine backbone and the conformation of the ethyl ester chain. Furthermore, the analysis of the crystal packing would elucidate the network of intermolecular interactions, such as hydrogen bonds involving the phenolic hydroxyl group, the N-H of the sulfonamide, and the carbonyl oxygen of the ester, which govern the supramolecular assembly. Crystal structures of related L-tyrosine derivatives often exhibit extensive hydrogen-bonding networks grom.de.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification and purity assessment of synthetic compounds. For a moderately polar molecule like N-(butylsulfonyl)-L-tyrosine, ethyl ester, reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice.

A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a gradient of water and an organic solvent, such as acetonitrile or methanol (B129727), often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. Detection would most likely be performed using a UV detector, monitoring at a wavelength where the aromatic tyrosine chromophore absorbs, typically around 274 nm. This method would allow for the separation of the target compound from any starting materials, reagents, or byproducts, and a quantitative assessment of its purity. The use of pre-column or post-column derivatization techniques is also a common strategy for enhancing the detection of amino acids and their derivatives in HPLC analysis grom.dewho.intmyfoodresearch.combevital.nonih.gov.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust High-Performance Liquid Chromatography (HPLC) method is crucial for the analysis and quality control of N-(butylsulfonyl)-L-tyrosine, ethyl ester. While specific, detailed validated methods for this exact compound are not extensively published in peer-reviewed literature, information can be extrapolated from related compounds and patent literature.

A Chinese patent (CN112816282A) discloses the use of HPLC for the detection of related substances in the synthesis of Tirofiban hydrochloride, where N-(butylsulfonyl)-L-tyrosine, ethyl ester is a key starting material. google.com The patent includes HPLC profiles for related compounds, indicating that a reversed-phase HPLC method is a suitable approach for the analysis of this class of compounds. google.com

For a compound like N-(butylsulfonyl)-L-tyrosine, ethyl ester, a typical HPLC method development would involve the following considerations:

Column: A C18 stationary phase is a common starting point for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate buffer or ammonium acetate) and an organic modifier (like acetonitrile or methanol) would likely be employed to achieve optimal separation of the main compound from any impurities or starting materials.

Detection: UV detection is a standard method for aromatic compounds such as this, with the detection wavelength typically set around the absorbance maximum of the tyrosine chromophore (approximately 274 nm).

The following interactive data table outlines a hypothetical, yet scientifically grounded, set of starting parameters for the development of an HPLC method for N-(butylsulfonyl)-L-tyrosine, ethyl ester, based on common practices for similar molecules.

ParameterSuggested ConditionsRationale
Stationary Phase C18, 5 µm particle size, 4.6 x 250 mmProvides good retention and resolution for compounds of this polarity.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterProvides good peak shape and resolution for amine-containing compounds.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 20-80% B over 20 minutesA starting gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 274 nmCorresponds to the absorbance maximum of the tyrosine moiety.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions, including the synthesis of N-(butylsulfonyl)-L-tyrosine, ethyl ester. It allows for a rapid assessment of reaction progress by visualizing the consumption of starting materials and the formation of the product.

In the synthesis of related tyrosine derivatives, TLC is routinely employed for reaction monitoring. rsc.org For a compound with the structural characteristics of N-(butylsulfonyl)-L-tyrosine, ethyl ester, a typical TLC setup would involve a silica gel plate as the stationary phase and a mixture of a non-polar and a polar solvent as the mobile phase.

The choice of eluent is critical for achieving good separation between the starting materials (e.g., L-tyrosine ethyl ester and butylsulfonyl chloride) and the desired product. The product, being more substituted, is expected to be less polar than the starting L-tyrosine ethyl ester.

A common mobile phase for such compounds is a mixture of petroleum ether and ethyl acetate. rsc.org The ratio of these solvents would be optimized to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear separation from other spots on the TLC plate. Visualization of the spots can be achieved under UV light (due to the aromatic tyrosine ring) or by using a staining agent such as potassium permanganate or ninhydrin if the starting material contains a primary amine.

The following interactive data table summarizes typical parameters for TLC monitoring of a reaction to form N-(butylsulfonyl)-L-tyrosine, ethyl ester.

ParameterDescriptionRationale
Stationary Phase Silica gel 60 F254 pre-coated aluminum platesStandard stationary phase for a wide range of organic compounds. The F254 indicator allows for UV visualization.
Mobile Phase Petroleum Ether : Ethyl Acetate (e.g., 2:1 v/v)A versatile solvent system where the polarity can be fine-tuned by adjusting the ratio to achieve optimal separation. rsc.org
Visualization UV light (254 nm) and/or Potassium Permanganate stainThe tyrosine chromophore is UV active. Potassium permanganate can be used to visualize a broader range of organic compounds.
Expected Rf Values Starting Material (L-tyrosine ethyl ester): Lower Rf Product (N-(butylsulfonyl)-L-tyrosine, ethyl ester): Higher RfThe product is generally less polar than the starting amino ester, leading to a higher Rf value.

Applications of N Butylsulfonyl L Tyrosine, Ethyl Ester in Advanced Chemical Research

Utilization as a Chirality Source in Asymmetric Synthesis

Integration into Polymeric Materials and Bioconjugates for Research Purposes

The incorporation of amino acid derivatives into polymers can impart desirable properties such as biocompatibility and biodegradability, making them suitable for various biomedical applications. Tyrosine, with its phenolic side chain, offers a site for further functionalization and is a valuable component in the design of novel polymers and bioconjugates. For instance, research has been conducted on the copolymerization of ethylene (B1197577) with N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, demonstrating the potential of tyrosine derivatives in creating functional polymers. nih.gov However, there is a lack of specific studies detailing the integration of N-(butylsulfonyl)-L-tyrosine, ethyl ester into polymeric materials or its use in the formation of bioconjugates for research applications.

Development of Advanced Analytical Probes and Reagents

Derivatives of L-tyrosine, ethyl ester have been employed in the development of analytical reagents, often as substrates for enzymatic assays. For example, N-Acetyl-L-tyrosine ethyl ester (ATEE) is utilized as a substrate for proteases like chymotrypsin (B1334515), where the enzymatic cleavage of the ester bond can be monitored to determine enzyme activity. sigmaaldrich.com These types of reagents are crucial for studying enzyme kinetics and for screening potential enzyme inhibitors. At present, there is no specific information available in the scientific literature detailing the application of N-(butylsulfonyl)-L-tyrosine, ethyl ester in the development of advanced analytical probes or as a specific analytical reagent.

Contribution to the Understanding of Peptidomimetic Design Principles

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. Amino acids, including L-tyrosine, are common starting points for the design of peptidomimetics. The modification of the amino acid structure, such as N-alkylation or sulfonation, can lead to compounds with altered conformational preferences and biological activities. While the general principles of peptidomimetic design are well-established, specific research that elaborates on the contribution of N-(butylsulfonyl)-L-tyrosine, ethyl ester to these principles is not currently documented in the available literature.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Currently, detailed synthetic procedures for N-(butylsulfonyl)-L-tyrosine, ethyl ester are not extensively reported in peer-reviewed literature. The presumed synthesis would involve the esterification of N-(butylsulfonyl)-L-tyrosine or the sulfonylation of L-tyrosine, ethyl ester. Future research could focus on developing and optimizing novel synthetic routes.

Key areas for exploration include:

Green Chemistry Approaches: Investigation into environmentally benign synthesis methods, such as using biocatalytic processes (e.g., lipase-catalyzed esterification) or employing greener solvent systems and reagents to reduce environmental impact.

Process Optimization: Detailed studies to maximize yield and purity, involving the systematic variation of reaction conditions like temperature, catalysts, and reaction time.

Scalability: Developing a synthetic pathway that is not only efficient on a laboratory scale but also robust and scalable for potential larger-scale production.

A comparative analysis of potential synthetic strategies is presented below.

Synthetic ApproachPotential AdvantagesResearch Focus
Chemical Synthesis High throughput, well-established reaction types.Optimization of reagents, catalysts, and purification methods.
Enzymatic Synthesis High selectivity, mild reaction conditions, sustainability.Screening for suitable enzymes, reaction medium engineering.
Chemo-enzymatic Synthesis Combines the advantages of both chemical and enzymatic routes.Designing efficient multi-step processes.

Advanced Mechanistic Studies on Enzyme-Substrate Interactions

There is no available research in the scientific literature detailing the interaction of N-(butylsulfonyl)-L-tyrosine, ethyl ester with any enzymes. This is a significant area for future investigation, as the structural similarity to other tyrosine derivatives suggests potential interactions with various enzymes, such as proteases or kinases.

Future research should aim to:

Identify Interacting Enzymes: Screening N-(butylsulfonyl)-L-tyrosine, ethyl ester against a panel of enzymes to identify any potential biological targets.

Kinetic Analysis: For any identified enzyme interactions, detailed kinetic studies (e.g., determining Km and kcat values) would be essential to quantify the nature of the interaction (e.g., substrate, inhibitor).

Structural Biology: Utilizing techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to a target enzyme. This would provide critical insights into the specific molecular interactions driving the binding.

Development of Next-Generation Chemical Probes and Tools

The potential of N-(butylsulfonyl)-L-tyrosine, ethyl ester as a chemical probe is currently unexplored. Chemical probes are small molecules used to study biological systems, and the development of new probes is crucial for advancing our understanding of cellular processes.

Future research in this area could involve:

Functionalization: Modifying the structure of N-(butylsulfonyl)-L-tyrosine, ethyl ester to incorporate reporter tags, such as fluorescent dyes or biotin, without compromising its (yet to be determined) biological activity.

Target Identification and Validation: If the compound is found to interact with a specific biological target, tagged versions could be used in proteomics studies to confirm the target and explore its cellular functions.

Assay Development: Designing and validating assays where N-(butylsulfonyl)-L-tyrosine, ethyl ester or its derivatives could be used to measure the activity of a specific enzyme or pathway in a high-throughput format.

Interdisciplinary Research Integrating N-(butylsulfonyl)-L-Tyrosine, Ethyl Ester in Materials Science and Bioengineering

There is no published literature on the use of N-(butylsulfonyl)-L-tyrosine, ethyl ester in materials science or bioengineering. Amino acid-based molecules are of growing interest in these fields for the development of novel biomaterials.

Promising interdisciplinary research avenues include:

Polymer Synthesis: Investigating the incorporation of N-(butylsulfonyl)-L-tyrosine, ethyl ester as a monomer into polymers. The butylsulfonyl and ethyl ester groups could impart unique properties, such as altered hydrophobicity, thermal stability, or biocompatibility, to the resulting materials.

Hydrogel Formation: Exploring the potential of this compound or its derivatives to form self-assembling hydrogels. Such materials could have applications in drug delivery, tissue engineering, or as scaffolds for 3D cell culture.

Surface Modification: Using N-(butylsulfonyl)-L-tyrosine, ethyl ester to modify the surfaces of existing materials to enhance their biocompatibility or to introduce specific functionalities for interacting with biological systems.

Q & A

Q. Notes

  • Avoid abbreviations; full chemical names are used for clarity.
  • Methodological details are prioritized over definitions.
  • Data tables and experimental parameters are extracted directly from cited evidence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.